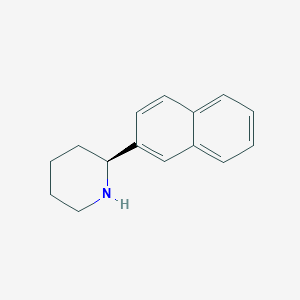
(S)-2-(Naphthalen-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Naphthalen-2-yl)piperidine is a chiral compound featuring a piperidine ring substituted with a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Naphthalen-2-yl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalene derivative.
Formation of Piperidine Ring: The naphthalene derivative undergoes a series of reactions to form the piperidine ring. This can involve cyclization reactions under specific conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral catalysts or chromatographic techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification methods.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the naphthalene moiety or the piperidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or piperidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(Naphthalen-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (S)-2-(Naphthalen-2-yl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
®-2-(Naphthalen-2-yl)piperidine: The enantiomer of the compound, which may have different biological activities.
Naphthalene Derivatives: Compounds with similar naphthalene structures but different substituents.
Piperidine Derivatives: Compounds with a piperidine ring but different aromatic substituents.
Uniqueness: (S)-2-(Naphthalen-2-yl)piperidine is unique due to its specific chiral configuration and the presence of both naphthalene and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C15H17N |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
(2S)-2-naphthalen-2-ylpiperidine |
InChI |
InChI=1S/C15H17N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2/t15-/m0/s1 |
Clave InChI |
KIKVKRHNBPMOMC-HNNXBMFYSA-N |
SMILES isomérico |
C1CCN[C@@H](C1)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1CCNC(C1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


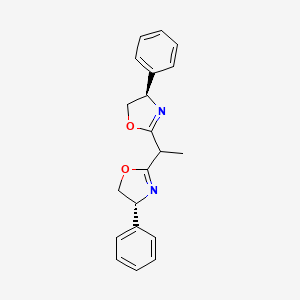
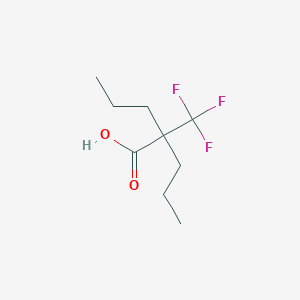
![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
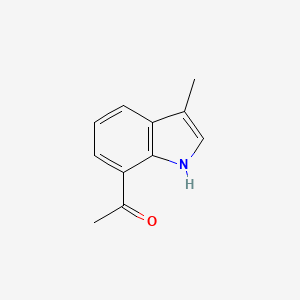
![(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B15200634.png)

![[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine](/img/structure/B15200638.png)

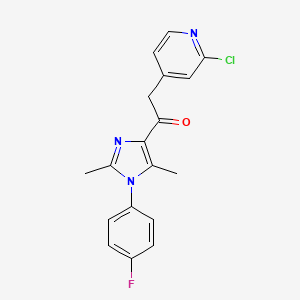

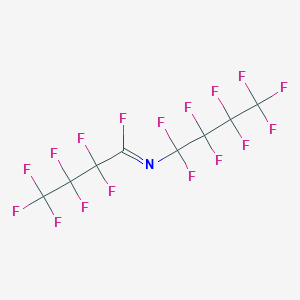
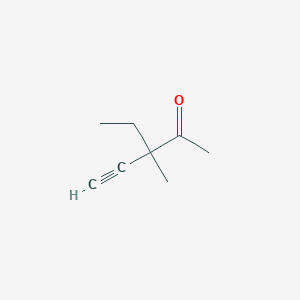
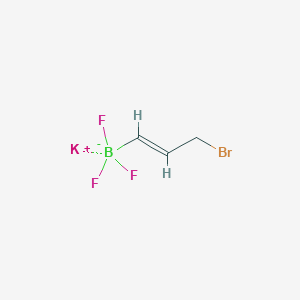
![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
